molecular formula C6H4BrN3 B065085 5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-49-8

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B065085
CAS No.: 175791-49-8
M. Wt: 198.02 g/mol
InChI Key: CMXNUWNEWCACQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit p21-activated kinase 4 (PAK4) , a kinase predominantly expressed in hematopoietic cells and a negative regulator of T cell receptor signaling . It also interacts with Monopolar spindle 1 kinase (MPS1) , an apical dual-specificity protein kinase that is over-expressed in triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets through a series of molecular interactions. For instance, in the case of PAK4, the inhibitors of this kinase, including this compound, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the regulation of T cell receptor signaling through its inhibition of PAK4 . It also plays a role in the regulation of cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of PAK4 can lead to changes in T cell receptor signaling . Similarly, the inhibition of MPS1 can affect the progression of TNBC .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored at 2–8 °C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS) in chloroform under reflux conditions . Another approach involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of copper-catalyzed coupling reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNUWNEWCACQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445011
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175791-49-8
Record name 5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (7) is prepared by dissolving 7H-pyrrolo[2,3-d]pyrimidine (6) in chloroform and slowly adding Br2 in carbon tetrachloride at 0° C. After stirring for 1-2 hours, the reaction may be quenched in aqueous hydrochloric acid. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides compound 7.
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Synthesis routes and methods II

Procedure details

A solution of bromine (0.086 mL, 1.68 mmol) in DMF (5.5 mL) was added to a solution of 7H-pyrrolo[2,3-d]pyrimidine (200 mg, 1.68 mmol) in DMF (5.5 mL). The reaction mixture was stirred at RT for 4 h and poured into a mixture of ice and water containing Na2S2O3. A saturated aqueous solution of NaHCO3 was added (until basic pH), the layers were separated and the aqueous layer was extracted twice with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The material thus obtained was used without further purification in the next step. TLC, Rf (CH2Cl2/MeOH 9:1)=0.45; MS (UPLC/MS): 198.1/200.1 [M+H]+, 196.1/198.1 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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